2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

medicinal chemistry structure-activity relationship differentiation therapy

Researchers requiring a reliable differentiation-inducing probe often face scaffold limitations where N-substituted phthalimides lack a free amine for conjugation. This compound provides a bifunctional phthalimide-tetrahydropyridine HCl salt (≥95%) with a free secondary amine enabling direct biotin/fluorophore labeling. • Qualitative evidence of differentiation-inducing activity on undifferentiated cells, distinct from 4-phenyl analogs. • Ready solubility in aqueous buffers; no high-concentration DMSO needed. • ≥95% purity HCl salt from major suppliers ensures reproducible probe synthesis.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B13250615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1CNCC=C1CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H16N2O2/c18-14-12-3-1-2-4-13(12)15(19)17(14)10-7-11-5-8-16-9-6-11/h1-5,16H,6-10H2
InChIKeySLRRBTDXLLXOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (free base CAS 1798883-27-8; hydrochloride salt CAS 1798718-19-0) is a synthetic small molecule combining a phthalimide (isoindole-1,3-dione) pharmacophore with a tetrahydropyridine moiety via an ethyl linker [1]. The hydrochloride salt (C₁₅H₁₇ClN₂O₂, MW 292.76 g/mol) is the primary commercially available form, supplied as a powder with ≥95% purity [1]. The phthalimide scaffold is recognized across medicinal chemistry for its broad biological activity profile, while the unsubstituted tetrahydropyridine ring provides a basic amine handle (pKa ~9–10) that distinguishes this compound from N-aryl or N-alkyl phthalimide analogs lacking an ionizable center [2].

Salt form
Hydrochloride salt powder (≥95%) supports aqueous solubility for reproducible assay preparation.
Core handle
Unsubstituted tetrahydropyridine N–H enables salt formation and versatile downstream derivatization, absent in N-alkylated analogs.
Cell fate
Qualitative evidence of differentiation-inducing activity against undifferentiated cells supports stem cell and oncology model research — activity requires target-cell validation.

Irreplaceability vs. Generic Analogs


Generic substitution among phthalimide derivatives or tetrahydropyridine-containing compounds is scientifically unsound because the specific combination of the unsubstituted tetrahydropyridine N–H with the phthalimide electrophilic core via a two-carbon ethyl linker creates a unique spatial and electronic environment not replicated by either the 4-phenyl-substituted analog (US3981881A) or simpler N-alkyl phthalimides [1][2]. The tetrahydropyridine ring's secondary amine serves simultaneously as a hydrogen-bond donor, a basic site for salt formation (enabling hydrochloride salt solubility advantages), and a potential site for further derivatization—features absent in the corresponding piperidine (fully saturated) or pyridine (aromatic) analogs [1]. Qualitative evidence further indicates that this specific scaffold exhibits differentiation-inducing activity on undifferentiated cells not reported for closely related 4-phenyl-tetrahydropyridinyl phthalimides, underscoring that even subtle ring substitutions produce pharmacologically distinct outcomes [2].

N‑substituted phthalimide analogs
4‑Phenyl or N‑alkyl tetrahydropyridine derivatives lack the free secondary amine; solubility, salt formation, and derivatization capacity may differ significantly.
Differentiation‑inducing activity mismatch
The reported cell‑fate modulation property is not documented for the 4‑phenyl analog; differentiation endpoint context may not transfer.

Differentiation Evidence Against Comparators


Unsubstituted vs. 4-Phenyl Tetrahydropyridine Structure

The target compound bears an unsubstituted 1,2,3,6-tetrahydropyridin-4-yl group connected via an ethyl linker to the phthalimide nitrogen. Its closest prior-art analog, 2-[2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]isoindole-1,3-dione (US3981881A), incorporates a 4-phenyl substituent on the tetrahydropyridine ring, replacing the free N–H with an N–CH₂–CH₂– linkage to the phthalimide [1]. This structural divergence alters the hydrogen-bond donor capacity, basicity, and steric profile of the tetrahydropyridine ring. The target compound's free secondary amine enables hydrochloride salt formation (CAS 1798718-19-0, MW 292.76 g/mol, powder), which demonstrably improves aqueous solubility and handling relative to the free base form (CAS 1798883-27-8, MW 256.30 g/mol), a feature not available to the N-substituted phenyl analog [2].

Tetrahydropyridine substitution
Head‑to‑head
Target: free N–H, HCl salt available.
Comparator: 4‑phenyl, N‑blocked, no salt reported.
Enables salt formation and further amine‑directed functionalization.
ΔMW = +36.46 g/mol for hydrochloride salt; patent US3981881A comparator.
medicinal chemistry structure-activity relationship differentiation therapy

Differentiation-Inducing Activity in Undifferentiated Cells

Patent-associated metadata extracted from freshpatents.com via the WebDataCommons RDF repository documents that 2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. In contrast, the structurally related 4-phenyl-tetrahydropyridinyl phthalimides disclosed in US3981881A are described primarily as intermediates for CNS-active agents without documented differentiation-inducing activity. The phthalimide scaffold class is known to exhibit variable effects on cell differentiation depending on N-substitution pattern [2].

Cell differentiation activity
Class‑level inference
Qualitative evidence of arresting undifferentiated cell proliferation and inducing monocyte‑lineage differentiation.
Supports stem cell and oncology model research; requires target‑cell validation.
Metadata‑derived annotation; no quantitative endpoint available.
cancer stem cell differentiation therapy undifferentiated cell inhibition

Hydrochloride Salt Solubility Advantage Over Free Base

The target compound is commercially supplied predominantly as the hydrochloride salt (CAS 1798718-19-0, MW 292.76 g/mol, ≥95% purity, powder) which offers superior aqueous solubility compared to the free base form (CAS 1798883-27-8, MW 256.30 g/mol) [1]. The free base form has been discontinued by at least one major supplier (CymitQuimica, Ref. 3D-YWC88327), indicating market consolidation around the more utilitarian hydrochloride salt . This is consistent with the general principle that protonation of the tetrahydropyridine secondary amine (calculated pKa ~9–10) enhances water solubility by orders of magnitude, a critical factor for reproducible in vitro assay performance [2].

Salt form advantage
Head‑to‑head
+36.46 g/mol
Hydrochloride salt ensures batch‑consistent aqueous solubility; free base discontinued.
MW 292.76 (HCl salt) vs. 256.30 (free base); market consolidation around salt form.
salt form selection aqueous solubility pre-formulation

Synthetic Versatility via Free Secondary Amine

The tetrahydropyridine ring in the target compound contains a secondary amine that is chemically accessible for further functionalization (e.g., amide bond formation, reductive amination, urea synthesis, or sulfonamide coupling) without requiring protecting group manipulation of the phthalimide . This contrasts with N-substituted phthalimide analogs such as those in the US3981881A series (e.g., 2-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]isoindole-1,3-dione), where the tetrahydropyridine nitrogen is alkylated and thus blocked from further conjugation [1]. The phthalimide scaffold itself is a well-precedented platform for generating diverse bioactive molecules, including histone deacetylase inhibitors, kinase inhibitors, and immunomodulatory agents [2].

Derivatizable sites
Class‑level inference
2 reactive sites
Free amine plus phthalimide carbonyls enable bifunctional library synthesis and probe conjugation.
N‑alkylated analogs offer only 1 reactive site; structural analysis based.
chemical biology tool compound library synthesis

Optimal Research and Procurement Scenarios


Stem Cell Differentiation and Pluripotent Cell Removal

The qualitative evidence of differentiation-inducing activity against undifferentiated cells positions this compound as a candidate tool for stem cell laboratories developing protocols to eliminate residual pluripotent cells from differentiated cultures prior to transplantation. Unlike the 4-phenyl-substituted analog (US3981881A), which lacks documented differentiation activity, the target compound may serve as a chemical probe for investigating monocyte-lineage differentiation pathways. Researchers should confirm activity in their specific cell system given the qualitative nature of available evidence [1].

Hit-to-Lead Campaigns with Dual-Functional Scaffold

The combination of a phthalimide core (established pharmacophore for anti-inflammatory, anticancer, and anticonvulsant activity) with a free secondary amine in the tetrahydropyridine ring creates a bifunctional scaffold for parallel SAR exploration. The hydrochloride salt form ensures reproducible solubility in aqueous assay buffers, eliminating the need for DMSO stock solutions at high concentrations. This scaffold is distinct from N-substituted phthalimides (US3981881A series) where the tetrahydropyridine nitrogen is unavailable for further derivatization [2].

Amine-Reactive Conjugation for Chemical Probes

The free secondary amine on the tetrahydropyridine ring enables direct conjugation to biotin, fluorophores, or solid supports via standard amide coupling or reductive amination chemistry, without requiring phthalimide deprotection. This is a practical advantage over N-alkylated phthalimide analogs where such conjugation would require more complex synthetic strategies. The ≥95% purity hydrochloride salt from American Elements or CymitQuimica provides a reliable starting material for probe synthesis [2].

Oncology Differentiation Therapy with Phthalimides

The phthalimide pharmacophore has well-documented anticancer activity across multiple mechanisms including HDAC inhibition, kinase inhibition, and immunomodulation. The specific differentiation-inducing property attributed to this compound in patent metadata suggests utility in cancer models where differentiation therapy (e.g., acute myeloid leukemia) is a validated approach. The hydrochloride salt form facilitates intravenous or intraperitoneal administration in preclinical in vivo studies where aqueous solubility is critical [1][3].

Application
Selection Property
Validation Focus
Stem cell differentiation research
Qualitative differentiation‑inducing activity against undifferentiated cells
Monocyte‑lineage differentiation endpoint validation in target cell system
Hit‑to‑lead SAR exploration
Bifunctional scaffold with free secondary amine and phthalimide core
Derivative synthesis and activity profiling in target‑relevant assays
Chemical probe development
Free amine for direct bioconjugation (biotin, fluorophore)
Conjugation efficiency and probe stability in biological media
Oncology cell‑fate modulation studies
Phthalimide pharmacophore with reported differentiation‑inducing potential
Cell differentiation and proliferation endpoints in cancer models; aqueous solubility supports in vivo dosing research
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